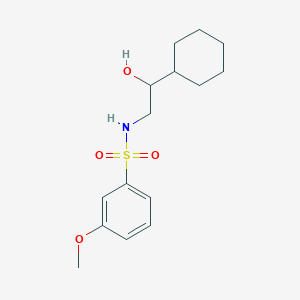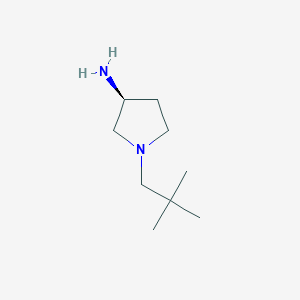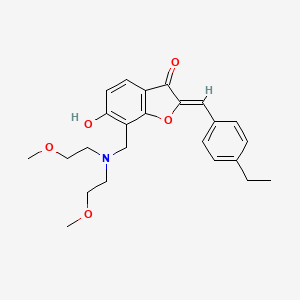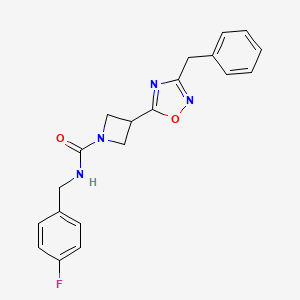
1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea" is a urea derivative, which is a class of organic compounds that have wide-ranging applications in chemistry and biology. Urea derivatives are known for their role in various organic reactions, their potential as inhibitors in biological systems, and their ability to form hydrogen-bonded structures . The synthesis and study of such compounds are of significant interest due to their structural diversity and potential applications.
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods. One such method involves the Lossen rearrangement, where hydroxamic acids are synthesized from carboxylic acids using a reagent like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), followed by the reaction with an amine to produce urea . Another approach for synthesizing bis-urea compounds involves alternative procedures to the common isocyanate method, which can lead to the formation of hydrogelators . Additionally, the synthesis of cyclohexyl substituted urea compounds can be achieved through reactions involving carboxylic acids and carbodiimides .
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of hydrogen bonding and the conformation of substituents around the urea moiety. For instance, in the crystal structure of a related compound, 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea, the cyclohexyl groups adopt a chair conformation, and hydrogen bonding interactions play a crucial role in stabilizing the crystal structure . Similarly, in 1-(1-Cyanocyclohexyl)-1-hydroxy-3-phenylurea, the cyclohexyl ring also adopts a chair conformation, and the crystal packing is influenced by hydrogen bonds .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their reactive functional groups. The prototropic behavior of cyclohexane substituted urea compounds can lead to the formation of ionic structures, which can be detected by NMR and UV spectroscopies . These ionic structures can explain the catalytic activity of such compounds in organic and bioorganic reactions. Moreover, the reaction of urea with cyclohexane-1,2-dione demonstrates the formation of compounds with ten-membered rings, which are of interest in colorimetric procedures for urea determination .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure and the nature of their substituents. The presence of hydrophilic or hydrophobic substituents can affect properties such as solubility and the ability to form gels . The conformational studies of heterocyclic ureas reveal that these compounds can form folded structures in solution, which can unfold and dimerize at high concentrations or in the presence of hydrogen-bonding complements . The crystal structure analysis provides insights into the bond lengths, angles, and torsion angles, which are crucial for understanding the properties of these compounds .
Applications De Recherche Scientifique
Improved Synthesis Techniques
- Ultrasound-Catalyzed Synthesis: Urea derivatives have been synthesized using ultrasound to catalyze the condensation of aromatic aldehydes and cyclohexanedione derivatives, yielding high product yields and showcasing an environmentally friendly method with a simple work-up procedure (Ji-tai Li et al., 2012).
Reactivity and Mechanistic Insights
- Reactivity with Cyclohexenones: Urea reacts with cyclohexenones in the presence of HCl/EtOH to produce diverse cyclic compounds, indicating urea's versatility in organic synthesis (W. Wendelin & W. Kern, 1979).
- Chemistry of Urea with Cyclohexanediones: The reaction of urea with cyclohexane-1,2-dione has been studied, revealing the formation of compounds with ten-membered rings, which could be useful in developing colorimetric assays for urea concentrations (A. Butler, I. Hussain, & K. Peet, 1981).
Applications in Drug Discovery
- Neuropeptide Y5 Receptor Antagonists: Trisubstituted phenyl urea derivatives have been explored as antagonists for the neuropeptide Y5 receptor, showing high in vitro potency and acting as antagonists in a cellular assay, which could imply potential applications in therapeutic development (C. Fotsch et al., 2001).
Material Science and Corrosion Inhibition
- Corrosion Inhibition: Urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, highlighting their potential as protective agents in industrial applications (B. Mistry et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-11-14(12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1,3-4,7-8,13-14,18H,2,5-6,9-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUFFJPZFCESIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)

![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)
![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2517653.png)
![N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2517656.png)
![3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2517659.png)
![5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2517660.png)
![(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517661.png)
![1-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-sulfonamide](/img/structure/B2517662.png)
![Methyl 2-[[(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2517664.png)

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2517668.png)
